1,5-Dimethyl-4-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxamide
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Overview
Description
1,5-Dimethyl-4-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxamide is a heterocyclic compound with a unique structure that includes a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification using techniques like chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
1,5-Dimethyl-4-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-4-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal
- 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide
Uniqueness
1,5-Dimethyl-4-oxo-1,4,4a,5,6,7-hexahydroquinoline-3-carboxamide is unique due to its specific quinoline core structure and the presence of both dimethyl and carboxamide functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88557-19-1 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1,5-dimethyl-4-oxo-4a,5,6,7-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-7-4-3-5-9-10(7)11(15)8(12(13)16)6-14(9)2/h5-7,10H,3-4H2,1-2H3,(H2,13,16) |
InChI Key |
LQPBZVIHYDZAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C2C1C(=O)C(=CN2C)C(=O)N |
Origin of Product |
United States |
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